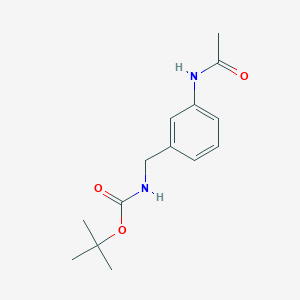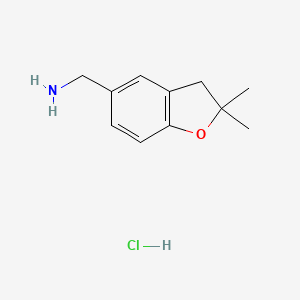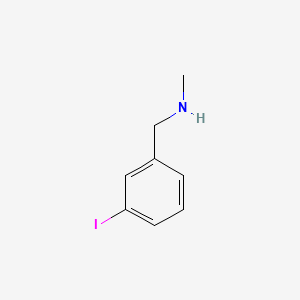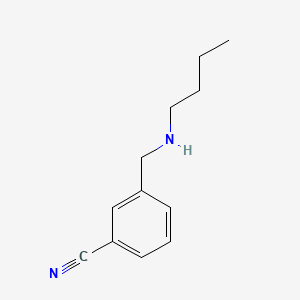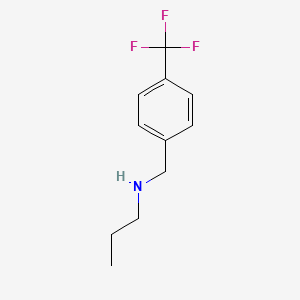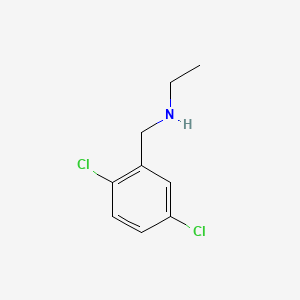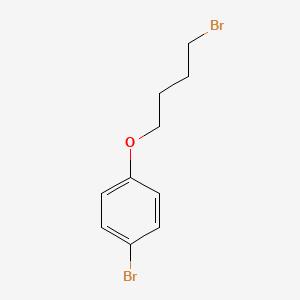
1-Bromo-4-(4-bromobutoxy)benzene
Overview
Description
“1-Bromo-4-(4-bromobutoxy)benzene”, also known as “(4-Bromobutoxy)benzene”, “4-Bromobutyl phenyl ether”, “1-Bromo-4-phenoxybutane”, “Ether, 4-bromobutyl phenyl”, “Phenoxybutyl bromide”, or “4-Phenoxybutyl bromide”, is a chemical compound with the molecular formula C10H13BrO . It has a molecular weight of 229.114 . This compound is used to produce 5-phenoxy-valeric acid with carbon dioxide and reagent Mg .
Molecular Structure Analysis
The molecular structure of “this compound” can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C10H13BrO/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 229.114 and a molecular formula of C10H13BrO . Other properties such as boiling point, melting point, and solubility are not explicitly mentioned in the search results .Scientific Research Applications
Halogenation Processes
1-Bromo-4-(4-bromobutoxy)benzene and similar compounds are utilized in halogenation processes. For instance, polyalkylbenzenes undergo ring halogenations using N-Halosuccinimide and acidic catalysts. This method allows for the creation of mixed halogenated compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene with high yields (Bovonsombat & Mcnelis, 1993).
Synthesis and Fluorescence Properties
This compound plays a critical role in the synthesis of other bromobenzene derivatives, which are investigated for their fluorescence properties. For example, the study of 1-bromo-4-(2,2-diphenylvinyl) benzene revealed its ability to exhibit strong fluorescence intensity in both solution and solid-state, demonstrating its potential in photoluminescence applications (Liang Zuo-qi, 2015).
As a Reagent in Organic Synthesis
This compound is also used as a reagent in organic synthesis. It serves as a stable protecting group for hydroxyl groups and can be used for the bromobenzylation of various heterofunctional groups and carbon nucleophiles. It's a substrate for Suzuki type coupling reactions, showcasing its versatility in chemical synthesis (Herzner & Seeberger, 2003).
Precursor in Graphene Nanoribbon Synthesis
This compound derivatives, like 1-bromo-4-(3,7-dimethyloctyl)benzene, are precursors in the bottom-up synthesis of planar one-dimensional graphene nanoribbons. These nanoribbons have controlled edge morphology and narrow widths, which are crucial for advanced material applications (Patil et al., 2012).
Safety and Hazards
“1-Bromo-4-(4-bromobutoxy)benzene” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment is recommended .
properties
IUPAC Name |
1-bromo-4-(4-bromobutoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2O/c11-7-1-2-8-13-10-5-3-9(12)4-6-10/h3-6H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJJSJUHSJLURH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCBr)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429052 | |
| Record name | 1-bromo-4-(4-bromobutoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90869-31-1 | |
| Record name | 1-bromo-4-(4-bromobutoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


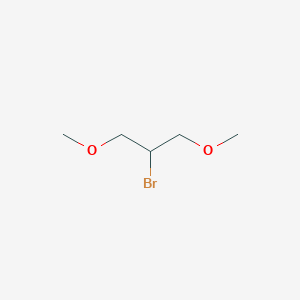
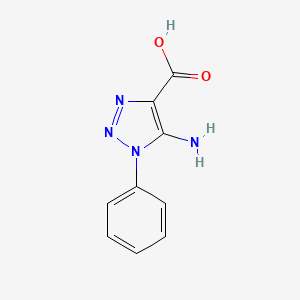

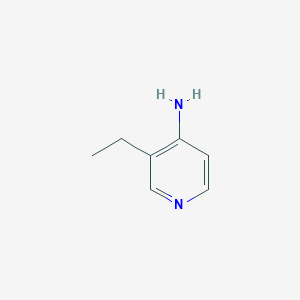

![4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid](/img/structure/B3058596.png)
